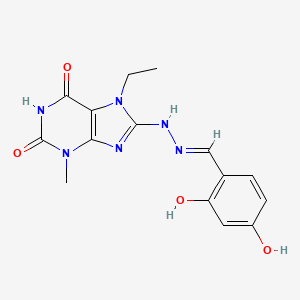

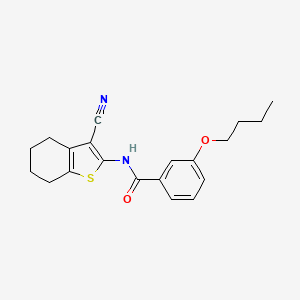

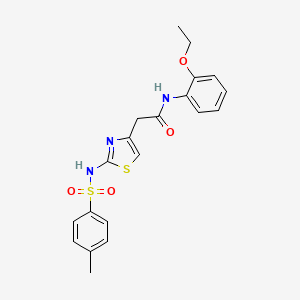

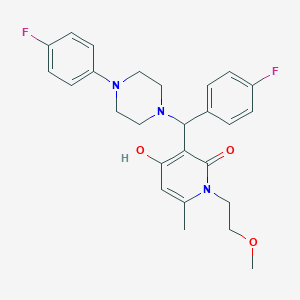

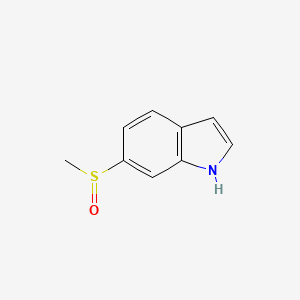

![molecular formula C19H20N2O5S2 B2489078 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide CAS No. 941993-13-1](/img/structure/B2489078.png)

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to the target molecule, often involves reactions of benzoyl isothiocyanate with amino compounds in solvents like benzene, leading to novel structures with potential biological activities. The synthesis processes are characterized by their ability to produce a variety of compounds with diverse biological and chemical properties, as demonstrated in the synthesis of thiosemicarbazide containing benzothiazole moieties (Al-Farraj & Fetoh, 2023).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using spectroscopic techniques, including NMR, IR, and mass spectrometry. These compounds exhibit a variety of structural features, such as the presence of dimethoxy groups on the benzene ring, which significantly influence their chemical behavior and biological activity. The structural characterization is critical for understanding the potential interactions and activities of these compounds (Narayana et al., 2004).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, such as tranamidation, which leads to different products with potential biological activities. The chemical reactivity is influenced by the molecular structure, particularly the substituents on the benzene rings, which can affect the outcome of reactions and the biological properties of the compounds (Al-Farraj & Fetoh, 2023).

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are determined through various analytical techniques, such as X-ray crystallography and thermal analysis, providing insights into the stability and applicability of these compounds (Gabriele et al., 2006).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as their reactivity towards different reagents and their behavior in various chemical reactions, are pivotal for their utilization in synthetic chemistry and potential therapeutic applications. Studies on these compounds reveal their diverse reactivity patterns, which can be harnessed for the synthesis of a wide range of chemical entities with varied biological activities (Tiwari et al., 2017).

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-inflammatory Applications

Benzothiazole derivatives, including N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide, have been studied for their antioxidant and anti-inflammatory activities. Research indicates that these compounds show potential as alternative agents for treating conditions associated with oxidative stress and inflammation. The study by Raut et al. (2020) on benzofused thiazole derivatives demonstrated distinct anti-inflammatory activities and potential antioxidant capabilities against reactive species, suggesting their utility in developing new therapeutic agents for related diseases (Raut et al., 2020).

Therapeutic Potential in Cancer

The anticancer activity of benzothiazole derivatives is a significant area of interest. These compounds, including variations of the benzothiazole nucleus, have been explored for their potential as antitumor agents. The versatility of the benzothiazole scaffold allows for the development of molecules with broad-spectrum antimicrobial, analgesic, anti-inflammatory, and, notably, anticancer activities. Kamal et al. (2015) reviewed the development of benzothiazole-based chemotherapeutic agents, underscoring the importance of the 2-arylbenzothiazole moiety in cancer treatment. This review highlights the ongoing interest in benzothiazole derivatives for their pharmacological applications, especially in oncology (Kamal et al., 2015).

Role in Antimicrobial and Antiviral Therapy

Benzothiazole derivatives have also demonstrated significant antimicrobial and antiviral activities, making them candidates for the development of new therapeutic agents targeting infectious diseases. The review by Elamin et al. (2020) emphasizes the broad spectrum of biological activities exhibited by benzothiazole molecules and their derivatives, including antitumor, anticancer, antioxidant, antidiabetic, antiviral, and antimicrobial properties. This review suggests the potential of benzothiazole derivatives in addressing the global concern of multi-drug resistant pathogens and emerging health threats like COVID-19 (Elamin et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines

Mode of Action

It’s worth noting that similar compounds have been found to regulate cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . This suggests that the compound might interact with its targets to induce changes in cell cycle regulation and apoptosis.

Biochemical Pathways

The compound may affect the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax might be altered, resulting in apoptosis .

Result of Action

The compound may induce G2/M cell cycle arrest and apoptosis in cancer cells . The levels of p53 might increase tremendously in cells treated with the compound . This could lead to alterations in the balance of key mitochondrial proteins, resulting in apoptosis .

Eigenschaften

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S2/c1-11(2)28(23,24)13-7-5-6-12(8-13)18(22)21-19-20-14-9-15(25-3)16(26-4)10-17(14)27-19/h5-11H,1-4H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMVVDIVFYPMCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

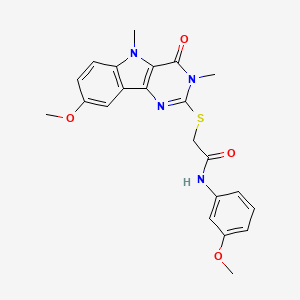

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2488995.png)

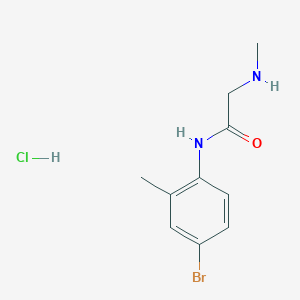

![2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide](/img/structure/B2489003.png)

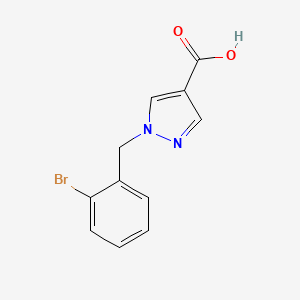

![(2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2489007.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2489015.png)

![N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2489016.png)

![2-Cyclopropyl-5-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2489018.png)